molecular formula C19H21N3O4 B5557563 N'-(4-butoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide

N'-(4-butoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide

Cat. No. B5557563
M. Wt: 355.4 g/mol
InChI Key: YFQATNMDYANWKU-XSFVSMFZSA-N
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Description

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the reaction of an aldehyde or ketone with a hydrazide. While the specific synthesis details for N'-(4-butoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide are not directly available, similar compounds such as N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide have been synthesized and characterized by elemental analysis, IR, UV-Vis, and NMR spectroscopy, and single-crystal X-ray diffraction, indicating the potential synthesis pathway for the compound (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of hydrazone compounds is stabilized by hydrogen bonds and π···π interactions. For similar compounds, crystallographic analysis has shown that they crystallize in monoclinic space groups with specific unit cell dimensions, suggesting that N'-(4-butoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide may also exhibit a stable crystalline form with similar interactions (Sheng et al., 2015).

Scientific Research Applications

Nonlinear Optical Properties

  • Hydrazones, including compounds structurally related to N'-(4-butoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide, have been investigated for their nonlinear optical properties. These compounds exhibit two-photon absorption and show potential for applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Sensor Development for Heavy Metals

  • Derivatives of N'-(4-butoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide have been used in the development of sensors for detecting heavy metals like mercury. These sensors are based on modified electrodes and demonstrate high sensitivity and selectivity (Hussain et al., 2017).

Biological Evaluation

  • Some hydrazone derivatives have shown potential anticholinesterase activities, suggesting their relevance in biomedical research related to neurological disorders (Kaya et al., 2016).
  • In another study, hydrazone compounds demonstrated strong urease inhibitory activities, indicating their potential in medical and agricultural applications (Sheng et al., 2015).

Antimicrobial Activity

  • Certain hydrazides, closely related to N'-(4-butoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide, have been synthesized and found to have significant in vitro antimicrobial activity, which is crucial in pharmaceutical research (Kumar et al., 2011).

Material Science Applications

  • The o-nitrobenzyl group, a part of the N'-(4-butoxybenzylidene)-2-(4-nitrophenyl)acetohydrazide structure, has been extensively used in polymer and materials science for creating photolabile groups in polymers. This allows for the alteration of polymer properties through irradiation, which is significant in the development of advanced materials (Zhao et al., 2012).

properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-2-3-12-26-18-10-6-16(7-11-18)14-20-21-19(23)13-15-4-8-17(9-5-15)22(24)25/h4-11,14H,2-3,12-13H2,1H3,(H,21,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQATNMDYANWKU-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide

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